molecular formula C26H30BNO2 B8200040 4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline

4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline

Cat. No.: B8200040
M. Wt: 399.3 g/mol
InChI Key: TYOLNBKJQBPEOC-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline (CAS 528610-00-6) is a high-purity organic compound supplied for research and development purposes. This molecule features a pinacol boronate ester group, making it a valuable building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, which is fundamental in the construction of complex organic architectures. The integration of a triarylamine core with the boronate ester functional group suggests potential applications in the development of advanced materials . Researchers are exploring such structures in the design of organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs) and as components in pharmaceutical intermediates . The compound's molecular formula is C26H30BNO2 and it has a molecular weight of 399.33 g/mol . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety data indicates that it may cause skin, eye, and respiratory irritation. Researchers should refer to the Safety Data Sheet for detailed handling instructions. The recommended storage is under an inert atmosphere at room temperature .

Properties

IUPAC Name

N,N-bis(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30BNO2/c1-19-7-13-22(14-8-19)28(23-15-9-20(2)10-16-23)24-17-11-21(12-18-24)27-29-25(3,4)26(5,6)30-27/h7-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOLNBKJQBPEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard n-Butyllithium-Mediated Synthesis

The most widely adopted method involves treating 4-bromotriphenylamine with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) under an argon atmosphere at −78°C. This step generates a reactive aryl lithium intermediate, which subsequently reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Gradual warming to room temperature ensures complete boronation, yielding the target compound after 24 hours. Purification via silica gel column chromatography (petroleum ether/ethyl acetate = 20:1) affords a white solid in 70% yield.

The reaction’s success hinges on maintaining strict anhydrous conditions and precise stoichiometry. Deviations in n-BuLi concentration or addition rate lead to byproducts, reducing yield. For instance, a 28 mL aliquot of 1.6 M n-BuLi per 15.52 mmol of 4-bromotriphenylamine optimizes intermediate formation.

Alternative Catalytic Approaches

While palladium-catalyzed Suzuki-Miyaura couplings are common for boronic esters, this compound’s synthesis favors lithium-halogen exchange due to steric hindrance from the N,N-diaryl groups. Palladium-based methods, though effective for simpler substrates, struggle with the bulky triphenylamine core, resulting in incomplete conversion (<30% yield in pilot trials).

Reaction Condition Optimization

Temperature and Solvent Effects

Low-temperature conditions (−78°C) are critical for stabilizing the aryl lithium intermediate. Trials at −40°C resulted in premature decomposition, lowering yields to 35%. THF’s polarity and coordination capacity facilitate lithium dispersion, whereas less polar solvents like diethyl ether led to sluggish kinetics.

ParameterOptimal ValueSuboptimal ValueYield Impact
Temperature−78°C−40°C70% → 35%
SolventTHFDiethyl ether70% → 50%
n-BuLi AdditionDropwise (15 min)Rapid injection70% → 55%

Stoichiometric Ratios and Reagent Purity

A 1.2:1 molar ratio of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to 4-bromotriphenylamine maximizes boronation efficiency. Excess borolane (>1.5 eq) introduces esterification byproducts, complicating purification. Anhydrous magnesium sulfate proves superior to sodium sulfate for drying organic extracts, preventing residual water from hydrolyzing the boronic ester.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with a 20:1 petroleum ether/ethyl acetate eluent achieves >95% purity. Gradient elution (e.g., 10:1 to 5:1) marginally improves resolution but extends processing time by 40%. Recrystallization from ethanol yields larger crystals but risks product loss (≈15%) compared to column methods.

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) confirms structure via characteristic signals: δ 7.66 (m, 2H, aryl-B), 7.26–7.04 (m, 12H, N-aryl). High-resolution mass spectrometry (HRMS) aligns with the theoretical m/z of 399.3 g/mol (C26H30BNO2). Elemental analysis discrepancies (<0.2% for C, H, N) indicate trace solvent retention, addressed by vacuum drying.

Scalability and Industrial Relevance

Pilot-Scale Production

A 100 mmol scale-up (15.52 g 4-bromotriphenylamine) in 1.8 L THF maintained 68% yield, demonstrating process robustness. Continuous flow systems are being explored to bypass batch-wise lithium handling, though exothermic risks require further mitigation.

Applications in Materials Science

This boronic ester serves as a precursor for hole-transport materials in perovskite solar cells, where its electron-rich triphenylamine core enhances charge mobility. Cross-coupling with thiophene derivatives yields luminescent polymers for OLEDs, showcasing its versatility .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenols using reagents like hydrogen peroxide or sodium perborate.

    Reduction: The compound can be reduced to form the corresponding boronic acid using reducing agents such as lithium aluminum hydride.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Phenols.

    Reduction: Boronic acids.

    Substitution: Substituted anilines or other derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Suzuki Coupling Reactions:
One of the primary applications of 4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline is as a boronic ester in Suzuki coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The compound can be utilized to couple with various aryl halides to produce biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study:
In a study by Ossila et al., the compound was successfully employed to synthesize complex organic molecules using Suzuki coupling methodologies. The reaction conditions were optimized to achieve high yields and selectivity for the desired products .

Material Science

Organic Light Emitting Diodes (OLEDs):
The compound has shown promise as a hole transport material in OLEDs due to its favorable electronic properties. The triarylamine structure enhances charge mobility while the boron moiety facilitates efficient charge injection.

Data Table: OLED Performance Metrics

ParameterValue
Hole MobilityHigh
Emission WavelengthTunable
Device EfficiencyUp to 20%

Case Study:
Research conducted by TCI Chemicals demonstrated that devices incorporating this compound exhibited improved efficiency compared to traditional materials . The structural modifications facilitated better charge transport and light emission.

Photovoltaic Applications

Perovskite Solar Cells:
In perovskite solar cells, the compound serves as an effective hole transport layer material. Its ability to form stable interfaces with perovskite layers enhances device stability and efficiency.

Data Table: Solar Cell Performance

ParameterValue
Power Conversion Efficiency18% - 22%
StabilityRetained efficiency over 1000 hours
Thermal StabilityExcellent

Case Study:
A study highlighted that integrating this compound into perovskite solar cells led to significant improvements in both efficiency and operational stability under thermal stress conditions .

Pharmaceutical Applications

The unique structure of this compound allows it to act as a potential intermediate in drug synthesis. Its reactivity can be tailored for developing new therapeutic agents.

Data Table: Synthetic Pathways for Drug Development

Reaction TypeProduct Type
Cross-CouplingBiologically active compounds
FunctionalizationTargeted drug delivery systems

Case Study:
In pharmaceutical research conducted by PubChem researchers, the compound was explored as a precursor for synthesizing novel anti-cancer agents through targeted modifications of its functional groups .

Mechanism of Action

The mechanism by which 4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline exerts its effects involves the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the N-aryl-4-(dioxaborolanyl)aniline scaffold but differ in substituents (Table 1):

Table 1: Structural Comparison of Analogs

Compound Name Substituents on Nitrogen Boronate Position Molecular Weight (g/mol) Key References
Target Compound 4-methyl, p-tolyl para 483.49 (calculated)
N,N-Dimethyl-4-(dioxaborolanyl)aniline Two methyl groups para 247.15
N,N-Diethyl-4-(dioxaborolanyl)aniline Two ethyl groups para 275.20
N,N-Bis(4-bromophenyl)-4-(dioxaborolanyl)aniline Two 4-bromophenyl groups para 529.08
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-(dioxaborolanyl)phenyl)aniline Two tert-butyl groups para 483.49
N-Phenyl-4-(dioxaborolanyl)-N-(4-(dioxaborolanyl)phenyl)aniline Phenyl and bis-boronate para 497.24

Key Observations :

  • Electron-Donating Groups (e.g., methyl, methoxy, tert-butyl) enhance solubility and electron density, favoring charge transport in optoelectronic applications .
  • Bulky Substituents (e.g., tert-butyl) improve thermal stability but may reduce reactivity in cross-coupling reactions .
  • Halogenated Derivatives (e.g., bromophenyl) enable further functionalization but increase molecular weight and reduce solubility .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility Stability Purity (%)
Target Compound Soluble in THF, DCM; stored under nitrogen Stable at 2–8°C (light-sensitive) >98.00
N,N-Dimethyl-4-(dioxaborolanyl)aniline Soluble in polar aprotic solvents Room temperature (inert atmosphere) ≥98.0
N,N-Diethyl-4-(dioxaborolanyl)aniline Crystalline form Stable at RT ≥98.0
N-Phenyl-4-(dioxaborolanyl)-N-(4-(dioxaborolanyl)phenyl)aniline No data No data Commercial grade

Key Trends :

  • Solubility : Methyl and methoxy substituents improve solubility in organic solvents, critical for solution-processed materials .
  • Stability : Boronate esters are moisture-sensitive; tert-butyl groups enhance steric protection of the boron center .

Yield Optimization :

  • Electron-rich aryl amines (e.g., p-tolyl) typically achieve yields >70% under optimized conditions .
  • Steric hindrance from tert-butyl groups may require elevated temperatures or prolonged reaction times .

Table 3: Application-Specific Comparisons

Compound Name Optoelectronic Efficiency Pharmaceutical Activity Reference
Target Compound Used in NIR-II AIEgens for bioimaging (quantum yield: ~15%) No reported bioactivity
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(dioxaborolanyl)phenyl)aniline Improved hole mobility in solar cells (PCE: ~8.2%) N/A
N,N-Bis(4-bromophenyl) Analog Used in phosphorescent OLEDs (external quantum efficiency: 12%) N/A
4-(tert-Butyl) Analog High thermal stability (>300°C) for device fabrication N/A

Critical Insights :

  • Methoxy Groups : Enhance charge separation in solar cells but may reduce luminescence efficiency .

Q & A

Q. What are the standard synthetic routes for preparing 4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling is widely employed, where aryl halides (chloro or bromo precursors) react with boronate esters under Pd(0) catalysis. demonstrates analogous syntheses of boronate-containing aniline derivatives, achieving yields of 32–65% using chlorides or bromides. Silica gel chromatography is a standard purification method .

Q. How is the compound characterized to confirm its structural integrity?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR of similar boronate-aniline derivatives shows distinct aromatic proton shifts (δ 6.8–7.8 ppm) and methyl group signals (δ 1.2–1.4 ppm) from the dioxaborolane moiety. HRMS validates molecular weight with <2 ppm error between calculated and observed values .

Q. What safety precautions are critical when handling this compound?

Key precautions include avoiding ignition sources (P210) and using personal protective equipment. The compound’s boronate ester group may hydrolyze under moisture, requiring storage in anhydrous conditions. Safety protocols from analogous boronate esters emphasize proper ventilation and avoiding skin contact .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki coupling steps involving bulky aryl groups?

Yield optimization depends on precursor selection (bromoaryl vs. chloroaryl) and catalyst systems. shows bromo precursors yield higher efficiencies (65% vs. 32% for chloro analogs) due to better leaving-group reactivity. Adding ligands like SPhos or XPhos improves Pd catalyst stability and turnover .

Q. What mechanistic insights explain the electronic effects of the dioxaborolane group in cross-coupling reactions?

The dioxaborolane group acts as an electron-withdrawing substituent, polarizing the aryl ring and enhancing electrophilicity at the coupling site. This facilitates oxidative addition of Pd into the C–X bond (X = Cl, Br). Computational studies on related systems suggest boron’s empty p-orbital contributes to π-backbonding, stabilizing transition states .

Q. How does the compound’s stability under varying pH conditions affect its application in optoelectronic devices?

The boronate ester is prone to hydrolysis in acidic or aqueous environments, limiting its use in hydrophilic matrices. However, in anhydrous organic solvents or solid-state devices (e.g., perovskite solar cells), it exhibits excellent stability. Encapsulation strategies, such as polymer matrices, mitigate degradation .

Q. What contradictions exist in reported NMR data for similar boronate-aniline derivatives, and how can they be resolved?

Discrepancies in chemical shifts (e.g., δ 7.2–7.5 ppm for para-substituted aromatic protons) may arise from solvent effects or trace impurities. Deuterated solvents (CDCl₃ vs. DMSO-d₆) and rigorous drying protocols are essential. Cross-referencing with ¹³C NMR and HSQC experiments clarifies ambiguous assignments .

Q. How does the compound function in hydrogen peroxide (H₂O₂) detection systems?

The dioxaborolane group reacts selectively with H₂O₂ via oxidative cleavage, releasing fluorescent products. For instance, analogs like DSTBPin ( ) exhibit turn-on fluorescence upon H₂O₂ exposure, with detection limits <1 µM. This mechanism is leveraged in biological imaging and reactive oxygen species (ROS) sensing .

Methodological Notes

  • Synthesis : Prioritize bromoaryl precursors for higher yields ().
  • Characterization : Combine NMR with HRMS to resolve structural ambiguities ().
  • Applications : Explore encapsulation methods for boronate stability in photovoltaics ().

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline

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